2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and various substituents including methyl, methoxy, and trifluoromethyl groups
Preparation Methods
The synthesis of 2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through the reaction of hydrazine with a diketone, followed by the introduction of the pyrimidine ring via cyclization reactions. The reaction conditions often involve the use of catalysts and solvents such as acetic acid or ethanol to facilitate the reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with anti-inflammatory or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets such as enzymes or receptors. The pyrazole and pyrimidine rings can interact with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of specific pathways.
Comparison with Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
Bis(pyrazolyl)methanes: Exhibiting a wide range of biological activities including anti-malarial and anti-inflammatory properties. What sets 2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine apart is its unique combination of substituents, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H23F3N4O |
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Molecular Weight |
500.5 g/mol |
IUPAC Name |
2-[3,5-bis(3-methylphenyl)pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C29H23F3N4O/c1-18-6-4-8-21(14-18)25-16-26(22-9-5-7-19(2)15-22)36(35-25)28-33-24(17-27(34-28)29(30,31)32)20-10-12-23(37-3)13-11-20/h4-17H,1-3H3 |
InChI Key |
FZIHDMODNLHWSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)OC)C5=CC=CC(=C5)C |
Origin of Product |
United States |
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